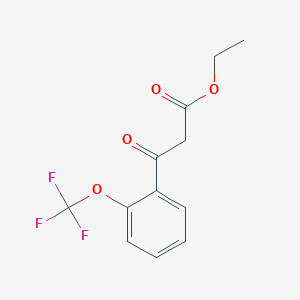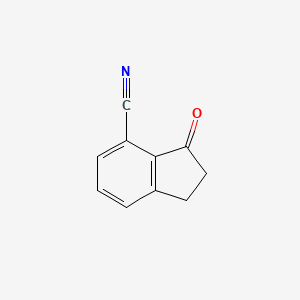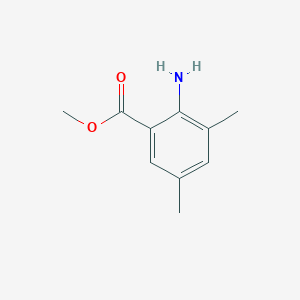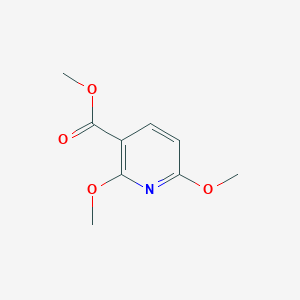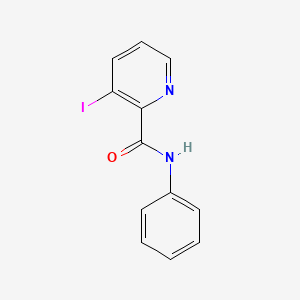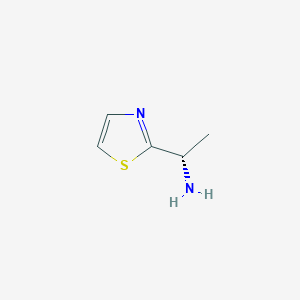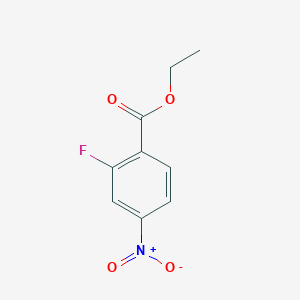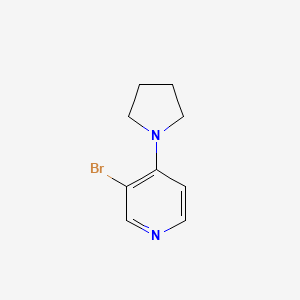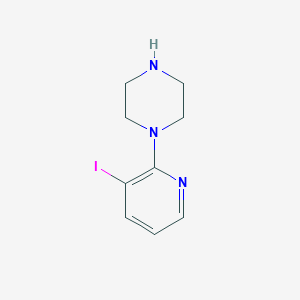
1-(3-Iodopyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodopyridin-2-yl)piperazine, also known as IPP, is a compound with promising unique biological properties. It is a chemical compound and piperazine derivative . The molecular formula of this compound is C9H12IN3 .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 289.12 g/mol . The structure of this compound includes a six-membered ring containing two opposing nitrogen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.115 .科学的研究の応用
Antimicrobial Activity
Compounds synthesized from related structures have demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including strains resistant to antibiotics. This highlights the potential use of these compounds in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research
Several studies have focused on the synthesis of derivatives with potential antitumor activities. For example, specific derivatives have shown promise as inhibitors of cancer cell growth, including prostate cancer and breast cancer cells, by targeting various mechanisms such as receptor antagonism and enzyme inhibition. This underscores the role of these compounds in the development of novel cancer therapies (Bradbury et al., 2013), (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antidepressant and Antianxiety Properties
Novel derivatives have been synthesized and evaluated for their antidepressant and antianxiety properties. The findings suggest potential therapeutic applications in treating mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Antiplatelet Aggregation
Research into novel substituted-piperazine analogues has revealed antiplatelet aggregation activity, indicating potential use in preventing thrombotic diseases. This area of study is crucial for developing new medications that can prevent blood clots more effectively (Youssef et al., 2011).
Anti-HIV Activity
Compounds related to "1-(3-Iodopyridin-2-yl)piperazine" have been investigated for their potential anti-HIV activity, highlighting the ongoing search for effective treatments against HIV/AIDS (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Safety and Hazards
The safety data sheet for a similar compound, 1-(3-Chloropyridin-2-yl)piperazine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
将来の方向性
作用機序
Target of Action
Some derivatives of pyridinylpiperazine, a similar compound, are known to act as potent and selective α2-adrenergic receptor antagonists .
Mode of Action
If it acts similarly to other pyridinylpiperazine derivatives, it may interact with its targets (such as α2-adrenergic receptors) and cause changes in cellular signaling .
生化学分析
Biochemical Properties
1-(3-Iodopyridin-2-yl)piperazine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to changes in the metabolic pathways and the overall biochemical environment within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been observed to maintain its stability under controlled conditions, allowing for consistent experimental results . Long-term studies are necessary to fully understand its degradation patterns and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it can exhibit therapeutic effects, such as inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental and clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the oxidation and subsequent metabolism of various substrates, affecting metabolic flux and metabolite levels within cells . Additionally, it can influence the biosynthesis of cholesterol and other lipids by upregulating key enzymes in these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function. Understanding these transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and the endoplasmic reticulum . Its activity and function are influenced by its subcellular localization, as it can interact with specific biomolecules within these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to its appropriate subcellular locations .
特性
IUPAC Name |
1-(3-iodopyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFQTAXPFSLAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467651 |
Source


|
| Record name | 1-(3-iodopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85386-98-7 |
Source


|
| Record name | 1-(3-iodopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

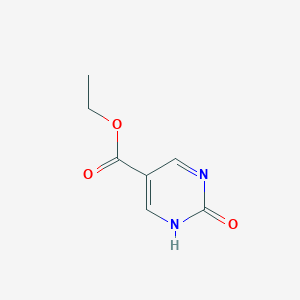
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
